

# A Preliminary Investigation into the Reactivity of Phenoxyacetone: A Technical Guide

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Compound of Interest		
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### **Abstract**

**Phenoxyacetone** (1-phenoxy-2-propanone) is a versatile ketone with applications in organic synthesis and potential as a lead compound in drug discovery, notably as an acetylcholinesterase inhibitor. This technical guide provides a preliminary investigation into the reactivity of **phenoxyacetone**, consolidating available data on its synthesis, chemical properties, and biological interactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers in the field.

## Introduction

**Phenoxyacetone**, a colorless to light-yellow liquid, is an organic compound with the chemical formula C<sub>9</sub>H<sub>10</sub>O<sub>2</sub>. Its structure, featuring a phenoxy group attached to an acetone moiety, imparts a unique combination of reactivity at the carbonyl group and the aromatic ring. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules, including various phenoxyacetamide derivatives that have shown a wide range of pharmacological activities.[1][2] Furthermore, **phenoxyacetone** itself has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the regulation of cholinergic neurotransmission.[3][4] This guide aims to provide a foundational understanding of **phenoxyacetone**'s reactivity to facilitate its application in synthetic and medicinal chemistry.



# **Physicochemical and Spectroscopic Data**

A summary of the key physicochemical and spectroscopic data for **phenoxyacetone** is presented below. This information is essential for its identification and characterization in a laboratory setting.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[4]
Molecular Weight	150.17 g/mol	[4]
Boiling Point	229-230 °C (lit.)	
Density	1.097 g/mL at 25 °C (lit.)	[5]
Refractive Index (n20/D)	1.521 (lit.)	[5]
Appearance	Colorless to light-yellow liquid	
Solubility	Soluble in water (9798 mg/L @ 25 °C est.)	[6]
Flash Point	85 °C (185 °F) - closed cup	[5]
LogP (o/w)	1.04	[6]

#### Spectroscopic Data:

- Infrared (IR) Spectroscopy: The IR spectrum of **phenoxyacetone** is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1720-1740 cm<sup>-1</sup>. Other significant peaks include those for C-O-C stretching and aromatic C-H and C=C stretching.
- Mass Spectrometry (MS): The electron ionization mass spectrum of phenoxyacetone shows a molecular ion peak (M+) at m/z 150, corresponding to its molecular weight. Common fragmentation patterns involve the loss of acetyl and phenoxy radicals.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:



- $\circ$  <sup>1</sup>H NMR: The proton NMR spectrum typically shows a singlet for the methyl protons (CH<sub>3</sub>) around  $\delta$  2.2 ppm, a singlet for the methylene protons (CH<sub>2</sub>) adjacent to the carbonyl group around  $\delta$  4.6 ppm, and multiplets for the aromatic protons of the phenyl group in the range of  $\delta$  6.9-7.4 ppm.
- $^{\circ}$  <sup>13</sup>C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around  $\delta$  205 ppm), the methylene carbon (around  $\delta$  75 ppm), the methyl carbon (around  $\delta$  27 ppm), and the aromatic carbons.

# Synthesis of Phenoxyacetone

The most common and well-documented method for the synthesis of **phenoxyacetone** is the Williamson ether synthesis.[6][7] This reaction involves the nucleophilic substitution of a halide from an  $\alpha$ -halo ketone by a phenoxide ion.

### **Reaction Scheme**

The overall reaction for the synthesis of **phenoxyacetone** from phenol and chloroacetone is as follows:

# Experimental Protocol: Williamson Ether Synthesis of Phenoxyacetone

This protocol is adapted from various reported procedures.

#### Materials:

- Phenol
- Chloroacetone
- Sodium hydroxide (NaOH) or Sodium metal (Na)
- Anhydrous acetone or another suitable solvent
- Diethyl ether
- 5% NaOH solution



- · Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Preparation of Sodium Phenoxide:
  - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol (1.0 equivalent) in a suitable solvent like anhydrous acetone.
  - Slowly add a stoichiometric amount of sodium hydroxide (1.0 equivalent) to the solution with stirring. The reaction is exothermic. Alternatively, for an anhydrous reaction, sodium metal can be carefully added to dry phenol.
- Reaction with Chloroacetone:
  - Once the sodium phenoxide has formed, slowly add chloroacetone (1.0 equivalent)
     dropwise from the dropping funnel to the reaction mixture with continuous stirring.
  - After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).[3]
- Work-up and Purification:
  - Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
  - Partition the residue between diethyl ether and water.
  - Separate the organic layer and wash it sequentially with 5% NaOH solution (to remove any unreacted phenol), water, and finally with brine.
  - Dry the organic layer over anhydrous sodium sulfate.
  - Filter off the drying agent and evaporate the solvent to obtain the crude **phenoxyacetone**.
- Purification (Optional but Recommended):



- The crude product can be purified by vacuum distillation.
- Alternatively, a bisulfite adduct can be formed for purification. The crude phenoxyacetone
  is shaken with a saturated solution of sodium bisulfite. The crystalline adduct is filtered,
  washed, and then decomposed with a dilute sodium hydroxide solution to regenerate the
  pure phenoxyacetone.

## **Synthesis Workflow Diagram**



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Caption: Workflow for the synthesis of **phenoxyacetone**.

# **Reactivity of Phenoxyacetone**

The reactivity of **phenoxyacetone** is primarily governed by the electrophilic nature of the carbonyl carbon and the potential for reactions involving the  $\alpha$ -protons and the aromatic ring.



## **Reactions at the Carbonyl Group**

The carbonyl group in **phenoxyacetone** is susceptible to nucleophilic attack.

- Formation of Hydrazones: **Phenoxyacetone** readily reacts with hydrazines to form the corresponding hydrazones. For example, reaction with phenylhydrazine yields a crystalline hydrazone.
- Formation of Oximes: Reaction with hydroxylamine is expected to produce the corresponding oxime.
- Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>).
- Addition of Grignard Reagents: Grignard reagents will add to the carbonyl group to form tertiary alcohols.

## Reactions Involving the $\alpha$ -Protons

The protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations or alkylations.

## **Synthesis of Phenoxyacetamide Derivatives**

**Phenoxyacetone** can be a precursor to phenoxyacetic acid, which is a key intermediate in the synthesis of various biologically active phenoxyacetamide derivatives.[1][8] The synthesis of phenoxyacetic acid from **phenoxyacetone** would typically involve an oxidation step, such as the haloform reaction.

Experimental Protocol: Synthesis of a Phenoxyacetamide Derivative (General)

This is a general protocol for the synthesis of phenoxyacetamide derivatives from a phenoxyacetic acid intermediate.[3]

#### Materials:

Phenoxyacetic acid derivative (e.g., 2,4,5-trichlorophenoxyacetic acid)



- Thionyl chloride (SOCl2) or another activating agent
- Amine or amino acid ester
- A suitable base (e.g., triethylamine)
- Anhydrous solvent (e.g., dichloromethane, DMF)

#### Procedure:

- Activation of the Carboxylic Acid: Convert the phenoxyacetic acid to its more reactive acid chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under vacuum.
- Amide Coupling: Dissolve the resulting phenoxyacetyl chloride in an anhydrous solvent. To this solution, add the desired amine or amino acid ester (1.0 equivalent) and a base like triethylamine (1.1 equivalents) at 0 °C.
- Reaction and Work-up: Allow the reaction to warm to room temperature and stir until
  completion (monitored by TLC). Quench the reaction with water and extract the product with
  an organic solvent.
- Purification: Wash the organic layer with dilute acid, dilute base, and brine. Dry the organic layer, evaporate the solvent, and purify the resulting phenoxyacetamide derivative by crystallization or column chromatography.

# **Biological Activity: Acetylcholinesterase Inhibition**

**Phenoxyacetone** has been identified as a reversible inhibitor of acetylcholinesterase (AChE). [3][4] The mechanism of inhibition by ketones, particularly those with electron-withdrawing groups, is proposed to involve the formation of a transition-state analog.[9]

## **Proposed Mechanism of Inhibition**

It is hypothesized that the carbonyl carbon of **phenoxyacetone** is attacked by the hydroxyl group of the serine residue (Ser203) in the active site of AChE. This nucleophilic attack is facilitated by the catalytic triad of the enzyme (Ser-His-Glu). The result is the formation of a tetrahedral hemiketal intermediate, which mimics the transition state of acetylcholine



hydrolysis.[9][10] This stable complex effectively blocks the active site and prevents the breakdown of acetylcholine.

# Signaling Pathway Diagram: Acetylcholinesterase Inhibition



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